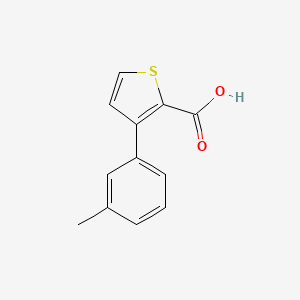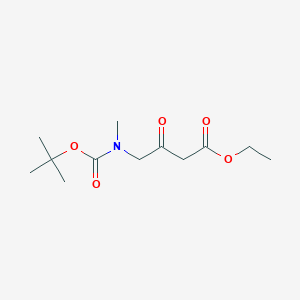
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to improve the sustainability and versatility of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate involves its interaction with specific molecular targets. The Boc group acts as a protecting group for amines, preventing unwanted side reactions during synthesis. The compound can be selectively deprotected under acidic conditions, revealing the free amine group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure, this compound also contains a Boc-protected amine and an ester group.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial production.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxobutanoate |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8-13(5)11(16)18-12(2,3)4/h6-8H2,1-5H3 |
Clé InChI |
GCAUMVLEDUTKIP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CN(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


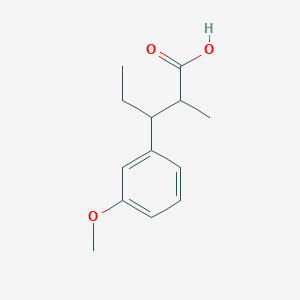
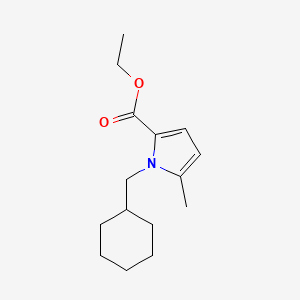
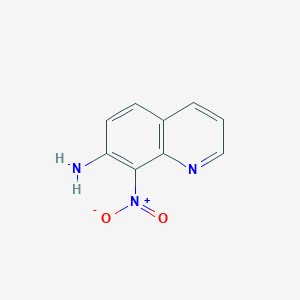
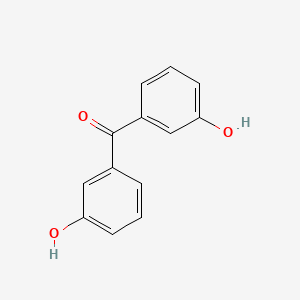
![3-Benzo[1,3]dioxol-5-ylpyridine](/img/structure/B8653283.png)
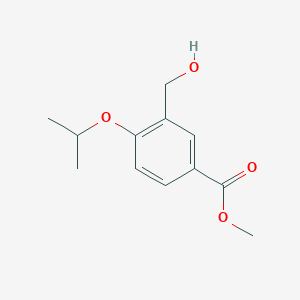
![5-[(3-Fluoro-4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8653293.png)
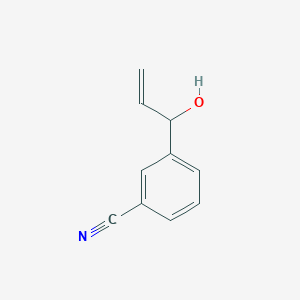
![3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine](/img/structure/B8653308.png)
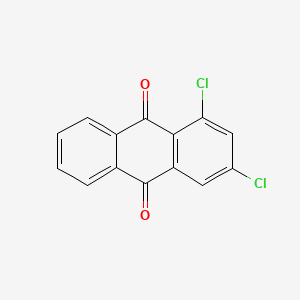
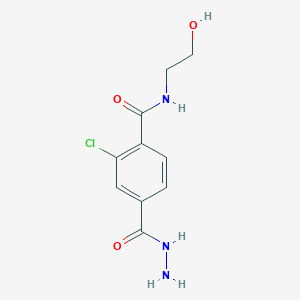
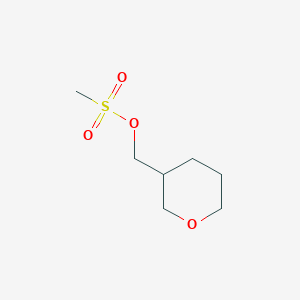
![N1-(benzo[d]oxazol-2-yl)ethane-1,2-diamine](/img/structure/B8653343.png)
